Methyl 6-amino-4-bromonicotinate
Description
Methyl 6-amino-4-bromonicotinate (CAS: 1060808-92-5) is a halogenated nicotinic acid derivative with a bromine atom at the 4-position and an amino group at the 6-position of the pyridine ring, esterified with a methyl group. This compound is primarily used in pharmaceutical and agrochemical research as a precursor for synthesizing heterocyclic compounds due to its reactive bromine and amino substituents . Its structural features enable participation in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions.
Properties
IUPAC Name |
methyl 6-amino-4-bromopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGCBHBTTFPQFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-amino-4-bromonicotinate can be synthesized through several methodsThe reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-4-bromonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used to replace the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The reactions of this compound can yield a variety of products, including substituted nicotinic acid derivatives, heterocyclic compounds, and complex organic molecules with potential biological activities .
Scientific Research Applications
Methyl 6-amino-4-bromonicotinate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 6-amino-4-bromonicotinate involves its interaction with specific molecular targets and pathways. The amino and bromine groups enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Substituent Variations and Structural Similarities
The following compounds share structural similarities with Methyl 6-amino-4-bromonicotinate, differing primarily in substituent groups and positions (data sourced from chemical databases and catalogs ):
| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Key Applications |
|---|---|---|---|---|
| Methyl 6-bromo-4-chloronicotinate | 1256789-73-7 | Br (4), Cl (6), methyl ester | C₈H₆BrClNO₂ | Suzuki coupling |
| 5-Bromo-4-chloronicotinic acid | 1256790-85-8 | Br (5), Cl (4), carboxylic acid | C₆H₃BrClNO₂ | Ligand synthesis |
| Ethyl 6-bromo-4-methylnicotinate | 1805556-57-3 | Br (6), methyl (4), ethyl ester | C₉H₁₀BrNO₂ | Intermediate in drug design |
| 4-Chloro-6-methylnicotinic acid | 1060805-95-9 | Cl (4), methyl (6), carboxylic acid | C₇H₆ClNO₂ | Agrochemicals |
Key Observations :
- Steric Effects : Ethyl esters (e.g., Ethyl 6-bromo-4-methylnicotinate) exhibit lower solubility in polar solvents than methyl esters due to increased hydrophobicity .
- Functional Groups: Amino groups (as in the parent compound) improve hydrogen-bonding capacity, making it more suitable for biological targeting compared to halogen-only analogs .
Physicochemical Properties
| Property | This compound (Inferred) | Methyl 6-bromo-4-chloronicotinate | Ethyl 6-bromo-4-methylnicotinate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~260 | 272.5 | 268.1 |
| Boiling Point (°C) | 290–310 (estimated) | 305–320 | 280–300 |
| Solubility | Moderate in DMSO, low in water | Low in water, high in DCM | Low in water, high in ethanol |
Notes:
- Bromine’s higher atomic mass increases molecular weight compared to chlorine analogs.
- Amino groups enhance water solubility relative to purely halogenated derivatives .
Research Findings and Limitations
- Reactivity Studies: this compound’s amino group facilitates regioselective functionalization, a feature absent in chloro analogs .
- Commercial Barriers : Discontinuation of the parent compound highlights reliance on custom synthesis, whereas Ethyl 6-bromo-4-methylnicotinate remains commercially available .
- Data Gaps : Detailed thermodynamic properties (e.g., melting points, partition coefficients) are unavailable in open-source literature, necessitating primary research.
Biological Activity
Methyl 6-amino-4-bromonicotinate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of nicotinic acid characterized by the presence of an amino group and a bromine atom on the pyridine ring. Its molecular formula is , and it has been noted for its ability to engage in various interactions with biological targets, potentially modulating enzyme activities and signal transduction pathways.
Biological Activities
1. Antimicrobial Activity:
Research has indicated that this compound exhibits antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). In vitro studies have shown that related compounds can inhibit Mtb growth, suggesting that structural analogs may share similar mechanisms of action. For example, compounds with the amino group have been linked to enhanced activity against pathogens due to their ability to interfere with metabolic processes essential for bacterial survival .
2. Vasodilatory Effects:
Compounds within this class have been associated with vasodilatory effects, which are beneficial in treating cardiovascular diseases. The presence of the amino group enhances hydrogen bonding capabilities, increasing affinity for biological receptors involved in vasodilation. This property suggests that this compound could be explored for therapeutic applications in managing hypertension and related cardiovascular conditions.
3. Mechanisms of Action:
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various receptors and enzymes, modulating their activity. The compound's ability to form hydrogen bonds may facilitate interactions with target proteins, influencing cellular signaling pathways.
Case Studies
Case Study 1: Antimycobacterial Activity
A study focusing on the antimycobacterial properties of related compounds demonstrated significant inhibition of Mtb growth at low micromolar concentrations. Compounds structurally similar to this compound showed a minimum inhibitory concentration (MIC) as low as , indicating potent activity against Mtb . The study emphasized the importance of structural features in enhancing antimicrobial efficacy.
Case Study 2: Cardiovascular Applications
In a separate investigation into the vasodilatory effects of nicotinic acid derivatives, researchers found that compounds like this compound could induce relaxation in vascular smooth muscle cells. This effect was attributed to the modulation of calcium channels and nitric oxide pathways, highlighting its potential use in treating hypertension .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| Methyl 6-amino-5-bromonicotinate | 180340-70-9 | 0.97 | Methyl instead of ethyl group |
| Ethyl 6-amino-4-bromonicotinate | 850429-51-5 | 0.97 | Different substitution pattern on the pyridine ring |
| Ethyl 4-amino-5-bromonicotinate | 1240595-43-0 | 0.79 | Amino group at a different position |
| Ethyl 5-bromo-6-methylnicotinate | 1190862-70-4 | 0.81 | Methyl group at position five |
This table illustrates how this compound stands out due to its specific substitution pattern and potential biological activities that may not be present in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
